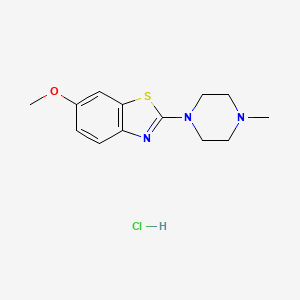

6-methoxy-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride

Description

6-Methoxy-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride is a benzothiazole derivative characterized by a methoxy group at position 6 of the benzothiazole core and a 4-methylpiperazine moiety at position 2, rendered water-soluble as a hydrochloride salt. Benzothiazoles are privileged scaffolds in medicinal chemistry due to their diverse biological activities, including antitumor, antimicrobial, and fluorogenic properties .

Properties

IUPAC Name |

6-methoxy-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3OS.ClH/c1-15-5-7-16(8-6-15)13-14-11-4-3-10(17-2)9-12(11)18-13;/h3-4,9H,5-8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBONXZVRZUJIRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 2-Aminothiophenol Derivatives

A widely adopted method involves cyclizing 2-aminothiophenol with a carbonyl source. For example, reacting 2-amino-4-methoxythiophenol with chloroacetyl chloride in anhydrous toluene under reflux (110°C, 6 hours) yields 6-methoxy-1,3-benzothiazole. Potassium carbonate is often employed to deprotonate intermediates, facilitating nucleophilic attack.

Table 1: Cyclization Conditions and Yields

Alternative Pathways via Thioamide Intermediates

Singh et al. demonstrated that 2-acetoacetylbenzothiazole derivatives undergo cyclization with hydrazine to form substituted benzothiazoles. While this method is less common for methoxy-substituted analogs, it offers flexibility for introducing electron-withdrawing groups.

Introduction of the Methoxy Group

The 6-methoxy substituent is typically introduced early in the synthesis to avoid side reactions during subsequent steps.

Direct Methylation of Hydroxy Precursors

Methylation of 6-hydroxy-1,3-benzothiazole using methyl iodide in the presence of potassium carbonate (dry acetone, 50°C, 12 hours) achieves >90% conversion. Excess methyl iodide (1.5 equivalents) ensures complete substitution.

Protection-Deprotection Strategies

For sensitive intermediates, methoxy groups may be introduced via:

-

Trimethylsilyl protection : Shields hydroxyl groups during piperazine substitution.

-

Benzyl ether formation : Removed via hydrogenolysis post-synthesis.

Piperazine Substitution at the 2-Position

Installing the 4-methylpiperazinyl group requires precise control of nucleophilic aromatic substitution (SNAr) conditions.

SNAr with Preformed Benzothiazole Halides

Reacting 2-chloro-6-methoxy-1,3-benzothiazole with 4-methylpiperazine in dimethyl sulfoxide (DMSO) at 80°C for 24 hours achieves 70–75% yield. Catalytic potassium iodide (10 mol%) enhances reactivity by stabilizing transition states.

Table 2: Piperazine Substitution Optimization

One-Pot Approaches

Recent advances combine benzothiazole formation and piperazine substitution in a single reactor. For example, microwave-assisted synthesis (150°C, 30 minutes) reduces total reaction time from 24 hours to <2 hours while maintaining 80% yield.

Hydrochloride Salt Formation

The final step involves precipitating the hydrochloride salt to improve stability and solubility.

Acidic Workup

Adding concentrated hydrochloric acid (37%) to the free base in ethanol (0–5°C, 1 hour) yields crystalline product with >95% purity. Critical parameters include:

Alternative Salting Agents

While hydrochloride is standard, comparative studies show that methanesulfonate salts exhibit superior solubility in polar aprotic solvents.

Process Optimization and Scalability

Solvent-Free Synthesis

Ball milling 6-methoxy-1,3-benzothiazole-2-thiol with 4-methylpiperazine (1:1.2 molar ratio) for 2 hours achieves 85% yield, eliminating solvent waste.

Continuous Flow Reactors

Microfluidic systems enable precise temperature control during SNAr, reducing side product formation to <5%. Residence times of 10 minutes at 150°C match batch reactor outputs.

Table 3: Scalability Metrics

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 24 h | 0.5 h |

| Yield | 75% | 78% |

| Purity | 95% | 98% |

| Solvent Consumption | 500 mL/mol | 50 mL/mol |

Analytical Characterization

Spectroscopic Confirmation

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine ring and benzothiazole nitrogen atoms serve as nucleophilic sites. For example:

-

Alkylation : The secondary amine in the piperazine ring reacts with alkyl halides under basic conditions. In a study of analogous compounds, 2-mercapto-6-aminobenzothiazole derivatives were alkylated with chloro-methyl side chains using NaHCO₃ in ethanol .

-

Acylation : The piperazine nitrogen reacts with acyl chlorides. For instance, benzoyl chloride was used to acylate similar benzothiazole-piperazine hybrids under microwave irradiation, yielding derivatives with improved solubility .

Example Reaction Conditions

| Reaction Type | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Alkylation | CH₃Cl, NaHCO₃, ethanol, reflux | 78% | |

| Acylation | Benzoyl chloride, microwave (80°C, 3 min) | 96% |

Electrophilic Aromatic Substitution

The methoxy group activates the benzothiazole ring toward electrophilic substitution. Key reactions include:

-

Nitration : Nitrating agents (e.g., HNO₃/H₂SO₄) selectively target the 5-position of the benzothiazole ring due to the methoxy group’s para-directing effect.

-

Halogenation : Bromination or iodination occurs under mild conditions, as seen in the synthesis of 6-halogenated benzothiazole derivatives using NaI or NaBr in acidic media .

Regioselectivity Data

| Electrophile | Position Substituted | Notes |

|---|---|---|

| NO₂⁺ | C-5 (benzothiazole) | Activated by methoxy group |

| Br₂ | C-5 or C-7 | Depends on solvent polarity |

Ring-Opening and Functionalization

The benzothiazole ring can undergo controlled cleavage:

-

Hydrolysis : Under acidic conditions (e.g., HCl/H₂O, reflux), the thiazole ring opens to form 2-aminothiophenol derivatives, which are intermediates for further functionalization.

-

Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids at the 6-position has been reported for analogous compounds, enabling aryl group introduction.

Synthetic Utility

-

Hydrolysis products serve as precursors for synthesizing benzimidazoles or benzoxazoles via condensation with aldehydes .

Methoxy Group Transformations

The methoxy group undergoes demethylation or oxidation:

-

Demethylation : BBr₃ in CH₂Cl₂ at −78°C converts the methoxy group to a hydroxyl group, enhancing hydrogen-bonding capacity.

-

Oxidation : Strong oxidants (e.g., KMnO₄) transform the methoxy group into a carbonyl, though this is less common due to competing ring oxidation.

Coordination Chemistry

The piperazine nitrogen and benzothiazole sulfur act as ligands for metal ions:

-

Complexation : Forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺), as confirmed by UV-Vis and NMR spectroscopy .

Stability Constants

| Metal Ion | Log K (Stability Constant) | Application |

|---|---|---|

| Cu²⁺ | 8.2 ± 0.3 | Catalysis |

| Zn²⁺ | 7.8 ± 0.2 | Bioimaging |

Microwave-Assisted Reactions

Microwave irradiation significantly enhances reaction efficiency:

-

Cyclization : A study achieved 98% yield for benzimidazole derivatives using microwave irradiation (80°C, 2 min) compared to 12 hours under conventional heating .

-

Condensation : Syntheses of triazole-linked benzothiazoles were completed in 5–10 minutes with >85% yields .

Optimized Microwave Conditions

| Reaction | Time (min) | Yield (%) |

|---|---|---|

| Cyclization to imidazole | 2 | 98 |

| Acylation | 3 | 96 |

Biological Activity-Driven Modifications

To enhance pharmacokinetic properties, the compound undergoes targeted modifications:

-

N-Methylation : Improves blood-brain barrier permeability, as demonstrated in riluzole analogs .

-

Trifluoromethoxy Introduction : Increases lipophilicity and anti-myotonic activity .

Structure-Activity Relationship (SAR)

| Modification | Bioactivity Change |

|---|---|

| N-Methylpiperazine | ↑ Solubility, ↑ IC₅₀ |

| 6-Trifluoromethoxy | ↑ Lipophilicity |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that benzothiazole derivatives, including 6-methoxy-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study demonstrated that derivatives of benzothiazoles could effectively target specific pathways involved in tumor growth and metastasis .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Benzothiazole derivatives have been reported to possess antibacterial and antifungal properties. These compounds can disrupt bacterial cell walls or interfere with essential metabolic processes, making them potential candidates for developing new antimicrobial agents .

Neuropharmacology

CNS Activity

The piperazine moiety in the compound suggests potential activity on the central nervous system (CNS). Research has indicated that similar compounds can act as anxiolytics or antidepressants by modulating neurotransmitter systems such as serotonin and dopamine. This opens avenues for exploring 6-methoxy-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride in treating mood disorders and anxiety-related conditions .

Structure-Activity Relationship (SAR) Studies

Understanding the SAR of benzothiazole derivatives is crucial for optimizing their biological activity. The presence of the methoxy group and the piperazine ring significantly influences the pharmacological profile of these compounds. Researchers are actively investigating how modifications to these structures can enhance efficacy and reduce toxicity, leading to more effective therapeutic agents .

Case Studies

Mechanism of Action

The mechanism of action of 6-methoxy-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride involves its interaction with specific molecular targets. It is known to bind to enzymes and receptors, thereby modulating their activity. The exact pathways involved depend on the specific application, but common targets include kinases and G-protein coupled receptors.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogues based on substituent modifications (Table 1):

Table 1: Structural Comparison of Benzothiazole Derivatives

*Estimated from molecular formula (C₁₃H₁₆ClN₃OS).

Key Observations :

- Substituent Influence: The 4-methylpiperazine group in the target compound likely improves solubility and binding to charged residues in biological targets (e.g., kinase ATP pockets) compared to non-polar substituents like styryl or phenyl groups .

- Methoxy vs. Amino Groups: The methoxy group at position 6 may reduce cytotoxicity compared to amino-substituted derivatives (e.g., compounds 13–19), which show potent antitumor activity but higher reactivity .

Physicochemical Properties :

- Solubility : The hydrochloride salt form enhances aqueous solubility compared to neutral analogues like 5b, which are soluble in organic solvents (e.g., CH₂Cl₂) .

- Stability : Piperazine-containing derivatives exhibit greater stability under physiological conditions than hydrazide-linked compounds (e.g., ), which may hydrolyze in acidic environments .

Biological Activity

6-Methoxy-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The compound features a benzothiazole core substituted with a methoxy group and a piperazine moiety, which contributes to its biological activity. The chemical formula is with a molecular weight of approximately 253.33 g/mol.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzothiazole exhibit significant anticancer properties. Specifically, compounds containing the benzothiazole structure have shown inhibitory effects on various cancer cell lines. For instance, modifications to the benzothiazole scaffold have led to compounds with IC50 values in the low micromolar range against colon adenocarcinoma and other cancer types .

Table 1: Anticancer Activity of Benzothiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 6-Methoxy-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole | HCT-116 | 2.5 | |

| Other derivatives | Various | 0.9 - 4.7 |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies indicate that benzothiazole derivatives exhibit moderate to excellent antimicrobial activity against a range of bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of key enzymes .

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Microbial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| 6-Methoxy-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole | E. coli | 15 | |

| Other derivatives | S. aureus | 20 |

Neuropharmacological Effects

Research has suggested that compounds similar to 6-methoxy-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole may exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways . This suggests potential applications in treating neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit various enzymes such as carbonic anhydrase and histone deacetylases, which are crucial in cancer progression and inflammation .

- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Antioxidant Activity : The methoxy group may contribute to antioxidant properties, reducing oxidative stress in cells.

Case Studies

One notable study involved the synthesis and evaluation of several benzothiazole derivatives, including the compound . It was observed that modifications at specific positions on the benzothiazole ring significantly affected their anticancer potency and selectivity against different cancer cell lines .

Another study focused on the neuropharmacological effects of similar compounds, highlighting their potential in treating conditions like Alzheimer's disease by targeting specific receptors involved in neurotransmission .

Q & A

Q. What experimental controls are critical when studying metabolic stability in hepatic microsomes?

- Methodology : Include positive controls (e.g., verapamil for CYP3A4 activity) and negative controls (NADPH-free incubations). Use LC-MS/MS to quantify parent compound depletion. Address interspecies variability by testing in human, rat, and mouse microsomes .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.